1-(Azetidin-3-yl)-4-cyclopropylpiperazine

Description

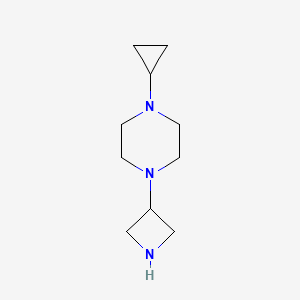

1-(Azetidin-3-yl)-4-cyclopropylpiperazine is a heterocyclic compound that features both azetidine and piperazine rings Azetidine is a four-membered ring containing one nitrogen atom, while piperazine is a six-membered ring with two nitrogen atoms The cyclopropyl group attached to the piperazine ring adds to the compound’s structural complexity

Properties

Molecular Formula |

C10H19N3 |

|---|---|

Molecular Weight |

181.28 g/mol |

IUPAC Name |

1-(azetidin-3-yl)-4-cyclopropylpiperazine |

InChI |

InChI=1S/C10H19N3/c1-2-9(1)12-3-5-13(6-4-12)10-7-11-8-10/h9-11H,1-8H2 |

InChI Key |

TXUQHVQEEUBDEE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N2CCN(CC2)C3CNC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azetidin-3-yl)-4-cyclopropylpiperazine can be achieved through various synthetic routes. One common method involves the aza-Michael addition reaction, where an azetidine derivative reacts with a piperazine derivative under basic conditions .

Industrial Production Methods

For industrial production, a green and cost-effective synthesis method is preferred. This involves using commercially available and low-cost starting materials, such as benzylamine, and employing green oxidation reactions in microchannel reactors . This method is not only environmentally friendly but also suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)-4-cyclopropylpiperazine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminium hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Lithium aluminium hydride or sodium borohydride.

Substitution: Halogenating agents or alkylating agents under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(Azetidin-3-yl)-4-cyclopropylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-4-cyclopropylpiperazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites .

Comparison with Similar Compounds

Similar Compounds

Azetidine: A four-membered ring with one nitrogen atom.

Piperazine: A six-membered ring with two nitrogen atoms.

Cyclopropylamine: A three-membered ring with one nitrogen atom.

Uniqueness

1-(Azetidin-3-yl)-4-cyclopropylpiperazine is unique due to its combination of azetidine and piperazine rings, along with the cyclopropyl group. This structural complexity imparts unique chemical properties and potential biological activities that are not observed in simpler compounds like azetidine or piperazine alone .

Biological Activity

1-(Azetidin-3-yl)-4-cyclopropylpiperazine is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : this compound

- CAS Number : 2411240-89-4

This compound features a piperazine ring, which is known for its diverse biological activities, including antitumor and antimicrobial effects.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a study on related piperazine derivatives showed promising results against various cancer cell lines. The mechanism often involves the inhibition of specific pathways critical for cancer cell survival and proliferation.

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Compound A | SK-OV-3 | 19 | HSF1 pathway inhibition |

| Compound B | CH1 doxR | 2.2 | P-gp-mediated efflux inhibition |

These findings suggest that the azetidine and cyclopropyl groups may enhance the compound's ability to interact with biological targets involved in tumor growth.

Antimicrobial Activity

Piperazine derivatives have been extensively studied for their antimicrobial properties. A review of alkylated piperazines highlighted their effectiveness against various fungal strains, indicating that the structural modifications in these compounds can lead to enhanced activity against resistant strains.

| Compound Type | Fungal Strain | MIC (µg/mL) | Activity |

|---|---|---|---|

| Alkylated Piperazine-Azole Hybrid | C. albicans | < 1 | Broad-spectrum antifungal |

| Alkylated Piperazine | A. flavus | < 0.5 | Effective against resistant strains |

The mechanism of action typically involves disrupting the ergosterol biosynthetic pathway, crucial for fungal cell membrane integrity.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in critical cellular processes.

- Receptor Modulation : The compound may interact with specific receptors, altering signaling pathways that regulate cell growth and survival.

- Efflux Pump Inhibition : By inhibiting P-glycoprotein (P-gp), these compounds can enhance the intracellular concentration of co-administered drugs, overcoming multidrug resistance.

Study on Antitumor Effects

In a recent study, a series of piperazine derivatives were evaluated for their antitumor activity against ovarian cancer cell lines. The results demonstrated that certain modifications in the piperazine structure led to increased potency compared to standard treatments like carboplatin.

Study on Antifungal Activity

Another investigation focused on the antifungal properties of alkylated piperazines against azole-resistant fungi. The compounds showed low hemolytic activity while maintaining efficacy against resistant strains, suggesting their potential as safer alternatives in antifungal therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.